4-Chloro-3-nitropyridine

Overview

Description

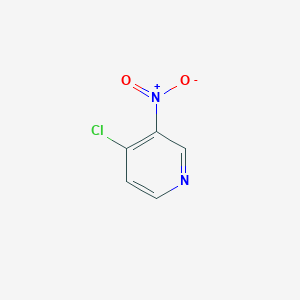

4-Chloro-3-nitropyridine is a compound with the empirical formula C5H3ClN2O2 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also a key intermediate in medicinal products .

Synthesis Analysis

The synthesis of 4-Chloro-3-nitropyridine involves a two-step approach. Pyridine N-oxide is nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . The continuous flow methodology is used to minimize the accumulation of the highly energetic and potentially explosive nitration product .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-nitropyridine is characterized by a pyridine ring with a chlorine atom and a nitro group attached to it . The average mass of the molecule is 158.542 Da and the monoisotopic mass is 157.988312 Da .Chemical Reactions Analysis

The nitration reaction is a key step in the synthesis of 4-Chloro-3-nitropyridine. This reaction is usually exothermic and at higher temperatures, which can result in polynitration . The use of microreaction technology can increase the process safety and efficiency of fast highly exothermic reactions .Physical And Chemical Properties Analysis

4-Chloro-3-nitropyridine is a solid compound with a melting point of 35-50 °C . It is insoluble in water . The compound has a density of 1.489±0.06 g/cm3 .Scientific Research Applications

Viscosity Regulator

4-Chloro-3-nitropyridine can be used as a viscosity regulator . This property is crucial in various industrial applications where the control of fluid flow is necessary.

Synthesis of Anti-Ulcer Drugs

This compound is used in the synthesis of anti-ulcer drugs . For instance, it can be used to synthesize Pirenzepine, a drug used to treat peptic ulcers.

Synthesis of Anti-HIV Drugs

4-Chloro-3-nitropyridine is used in the synthesis of Dizazo compounds, which are used as anti-HIV drugs . These drugs inhibit the replication of the HIV virus, thus slowing the progression of the disease.

Leukotriene Biosynthesis Inhibitor

It can be used as a leukotriene biosynthesis inhibitor . Leukotrienes are inflammatory mediators, and their inhibition can help in the treatment of inflammatory diseases such as asthma and allergic rhinitis.

Pesticide Intermediate

4-Chloro-3-nitropyridine is used as an intermediate in the synthesis of pesticides . This makes it valuable in the agricultural industry for the production of effective pest control substances.

Raw Material in Organic Synthesis

It is an important raw material and intermediate used in organic synthesis . This includes the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

Target of Action

It is known that nitropyridines, a class of compounds to which 4-chloro-3-nitropyridine belongs, are used in the synthesis of various pharmaceutical and agrochemical compounds .

Mode of Action

This shift allows for the synthesis of various substituted pyridines .

Biochemical Pathways

It is known that nitropyridines can be used to synthesize a series of 2-substituted-5-nitro-pyridines . These compounds can have various applications in the pharmaceutical industry.

Pharmacokinetics

It is known that the compound is used in organic synthesis , suggesting that its bioavailability and pharmacokinetic properties would depend on the specific context of its use.

Result of Action

Given its use in the synthesis of various pharmaceutical and agrochemical compounds , it can be inferred that the compound’s action would result in the creation of these synthesized products.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-3-nitropyridine. For instance, the compound is chemically stable under standard ambient conditions (room temperature) . In the event of a fire, it can lead to the release of irritating gases and vapors . Therefore, it is crucial to handle and store the compound properly to ensure its stability and efficacy.

Safety and Hazards

Future Directions

4-Chloro-3-nitropyridine is a key intermediate in medicinal products and can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The use of continuous flow systems and microreaction technology can improve the safety and efficiency of its synthesis .

properties

IUPAC Name |

4-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTRPRKONYTVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370941 | |

| Record name | 4-Chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-nitropyridine | |

CAS RN |

13091-23-1 | |

| Record name | 4-Chloro-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13091-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the common synthetic applications of 4-Chloro-3-nitropyridine?

A1: 4-Chloro-3-nitropyridine serves as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds.

- Ullmann Coupling: It undergoes Ullmann coupling reactions to yield dinitro-bipyridyl and -biquinolyl compounds, which are precursors to dipyrido- and diquinolino-pyridazines and their N-oxides. []

- Nucleophilic Aromatic Substitution: The chlorine atom readily undergoes nucleophilic aromatic substitution with various nucleophiles. For instance, it reacts with primary aromatic amines, resulting in the formation of 4-arylamino-3-nitropyridines. [] These reactions often proceed through an interesting mechanism involving heterocyclic ring opening and closure. []

- Heterocycle Formation: 4-Chloro-3-nitropyridine is utilized in synthesizing diverse heterocyclic systems. For example, it reacts with (2R,3R)-3-amino-1,2-O-isopropylidene-1,2-nonanediol to afford intermediates towards adenosine deaminase inhibitors. [] It also participates in the formation of 3,6-Diazaphenothiazines through reactions with sodium 3-amino-2-pyridinethiolate. []

Q2: Can you describe an unusual reaction pathway observed with 4-Chloro-3-nitropyridine?

A: Interestingly, reactions of 4-Chloro-3-nitropyridine don't always follow typical substitution patterns. For instance, with benzyl N-hydroxy-N-phenylcarbamate, it undergoes a reaction leading to the introduction of a 2-aminophenyl group. [] This transformation is thought to proceed through a mechanism akin to the benzidine rearrangement. []

Q3: How does 4-Chloro-3-nitropyridine contribute to the synthesis of fused heterocyclic systems?

A: This compound has proven valuable in accessing ring-fused pyridazines. Reduction of the dinitrobipyridyl and -biquinolyl compounds obtained from the Ullmann coupling of 4-Chloro-3-nitropyridine gives rise to these ring-fused systems. [] Furthermore, it plays a crucial role in constructing pyrido[3,4-e]-as-triazines and pyrido[4,3-e]-as-triazines through reactions with hydrazine hydrate and guanidine, respectively. []

Q4: Are there examples of 4-Chloro-3-nitropyridine being used in synthesizing analogues of natural products?

A: Yes, researchers have utilized 4-Chloro-3-nitropyridine in the synthesis of 6,11-Dimethyl-5H-pyrido[3′,4′:4,5]pyrrolo[2,3-g]isoquinoline, an aza-analogue of the natural product ellipticine, known for its anti-cancer properties. [] This synthesis highlights the potential of 4-Chloro-3-nitropyridine as a starting material for exploring biologically relevant structures.

Q5: What spectroscopic data are available for characterizing 4-Chloro-3-nitropyridine?

A: Studies have employed both ultraviolet (UV) and infrared (IR) spectroscopy to characterize 4-Chloro-3-nitropyridine and its derivatives. The UV spectra of arylaminonitropyridines, synthesized from 4-Chloro-3-nitropyridine, exhibit a characteristic band in the 350–420 mµ region. This absorption band provides insights into the contribution of a “quinonoid” charge-transfer form to the excited state of these compounds. [] Additionally, IR spectroscopy provides information on the N-H stretching frequencies of these molecules. The position of these frequencies can be correlated with observations made from UV spectral data. []

Q6: Beyond the examples provided, are there other synthetic applications of 4-Chloro-3-nitropyridine?

A: 4-Chloro-3-nitropyridine is a valuable synthon for diverse molecules. Notably, it's been explored in the synthesis of CRF ligands through Suzuki and Negishi couplings with 3-pyridyl boronic acids or halides. [, ] Additionally, it finds application in the preparation of 4-nitro-γ-carbolines via the Graebe–Ullmann reaction. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)

![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)

![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)